molecular formula C23H22N4O2S B2615810 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-35-5

2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2615810
CAS No.: 536704-35-5
M. Wt: 418.52
InChI Key: BBGZCVMFSHESLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a thioether linkage, and a pyrimidoindole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Linkage Formation: The thioether linkage is introduced by reacting the pyrrolidine derivative with a suitable thiol compound under mild conditions.

    Construction of the Pyrimidoindole Core: The final step involves the cyclization of the intermediate compounds to form the pyrimidoindole core. This step often requires the use of strong acids or bases and elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether linkage can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Alkaloids: Compounds like nicotine and cocaine, which also contain a pyrrolidine ring.

    Pyrimidoindoles: Other compounds in this class with similar core structures but different substituents.

Uniqueness

2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its combination of a pyrrolidine ring, thioether linkage, and pyrimidoindole core

Properties

IUPAC Name

3-(4-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-15-8-10-16(11-9-15)27-22(29)21-20(17-6-2-3-7-18(17)24-21)25-23(27)30-14-19(28)26-12-4-5-13-26/h2-3,6-11,24H,4-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGZCVMFSHESLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.